![molecular formula C25H23N3O4S2 B2517603 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 443330-31-2](/img/structure/B2517603.png)

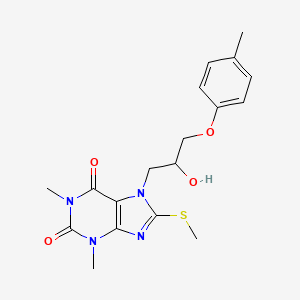

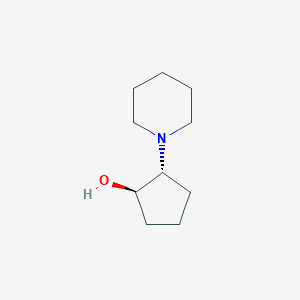

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to be a benzamide derivative with a dihydroisoquinoline and a benzo[d]thiazole group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as pharmaceuticals1.

Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, similar compounds such as 2,3-dihydroquinazolin-4(1H)-ones have been synthesized using succinimide-N-sulfonic acid2. This method is described as simple, green, and environmentally benign, offering high yields, low cost, and short reaction times2.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dihydroisoquinoline group would likely contribute to the rigidity of the molecule, while the benzo[d]thiazole group could potentially participate in aromatic stacking interactions1.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would likely depend on the specific conditions and reagents used. However, based on its structure, it could potentially undergo reactions typical of benzamides, dihydroisoquinolines, and benzo[d]thiazoles1.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and the presence of various functional groups. However, I was unable to find specific information on this compound1.Scientific Research Applications

Anticancer and Antimicrobial Properties

Research has shown the potential of related compounds in anticancer and antimicrobial applications. A study by Zablotskaya et al. (2013) synthesized derivatives that displayed significant cytotoxic effects on tumor cell lines and demonstrated antimicrobial action. This indicates the possible use of (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in similar contexts.

Pharmacological Potential

The pharmacological potential of related compounds has been explored in various studies. For instance, Rahman et al. (2014) investigated quinazoline derivatives for their diuretic and antihypertensive activities. This suggests that compounds with a similar structure, like the one , may have potential applications in treating hypertension and related conditions.

Synthesis and Characterization

The synthesis and characterization of similar compounds have been a focus of several studies. For example, He et al. (2016) detailed the synthesis of highly functionalized dihydroisoquinolines, indicating the chemical interest and potential applications in various fields, including medicinal chemistry.

Novel Synthesis Methods

Advancements in synthesis methods for related compounds have been reported. For example, Sączewski et al. (2011) discussed the synthesis of heteroaromatic hydroxylamine-O-sulfonates, which could provide insights into more efficient and novel synthesis pathways for compounds like (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide.

Biological and Pharmacological Screening

Studies like that of Patel et al. (2009) emphasize the importance of biological and pharmacological screening for compounds with similar structures, suggesting potential therapeutic applications.

Safety And Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it1.

Future Directions

The future directions for research on this compound could potentially include further studies on its synthesis, characterization, and potential applications. However, without more specific information on this compound, it’s difficult to predict what these might be1.

properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c1-27-23-21(32-2)8-5-9-22(23)33-25(27)26-24(29)18-10-12-20(13-11-18)34(30,31)28-15-14-17-6-3-4-7-19(17)16-28/h3-13H,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAZECBBJDOPNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)

![N-[2-({2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]-2-phenylacetamide](/img/structure/B2517523.png)

![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)

![N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2517532.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)